4-Amino-3,5-dimethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-3,5-dimethoxybenzoic acid involves complex organic reactions, starting from simple precursors. The synthesis pathway often includes steps like nitration, methoxylation, and amination. One example of a related synthesis is the preparation of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid from methyl 4-O-benzylorsellinate, showcasing the complexity and versatility of synthesizing substituted benzoic acids (Laak & Scharf, 1989).
Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-dimethoxybenzoic acid is characterized by its planarity and the specific orientation of its functional groups. Studies on similar compounds, such as 3,5-dimethoxybenzoic acid, reveal that these molecules tend to form planar structures and engage in hydrogen bonding, which could be indicative of the behavior of 4-Amino-3,5-dimethoxybenzoic acid in crystalline forms (Lynch et al., 1994).
Chemical Reactions and Properties
4-Amino-3,5-dimethoxybenzoic acid participates in a variety of chemical reactions, leveraging its amino and carboxylic acid functionalities. These reactions can include amide formation, esterification, and coupling reactions. The presence of electron-donating methoxy groups also influences its reactivity, potentially making the aromatic ring more susceptible to electrophilic substitution reactions.
Physical Properties Analysis
The physical properties of 4-Amino-3,5-dimethoxybenzoic acid, such as melting point, solubility, and crystal structure, are crucial for its handling and application in different domains. For instance, the crystal structure and hydrogen bonding patterns of related compounds provide insights into the solid-state properties of 4-Amino-3,5-dimethoxybenzoic acid, which can influence its solubility and melting point (Barich et al., 2004).
Scientific Research Applications
Management of Sickle Cell Disease : A study found that compounds related to 4-Amino-3,5-dimethoxybenzoic acid, such as 3,5-dimethoxy-4-hydroxybenzoic acid, demonstrate potential in managing sickle cell disease. These compounds help by inhibiting polymerization, providing analgesia, and reducing inflammation (Gamaniel et al., 2000).
Industrial Solubility Characteristics : The solubility of 3,5-dimethoxybenzoic acid, a related compound, is higher in ethanol than in n-butanol, due to intermolecular hydrogen bonds. Its solubility increases with temperature, which is beneficial for industrial production (Feng et al., 2021).
Synthesis of ATP-Competitive Inhibitors : Research shows the synthesis of new 4-anilinoquinazoline derivatives, indicating their potential as ATP-competitive inhibitors of protein kinase enzymes (Rocco et al., 2004).
Antibacterial Properties : A study focusing on 4-(Dimethyl Amino) Pyridine:3,5-Dinitrobenzoic Acid (DAPDB), a compound with structural similarities, shows extraordinary basicity and strong stability, useful for antibacterial applications (Beaula et al., 2018).
Antifungal Activity : 2,5-dimethoxybenzoic acid effectively reduces postharvest decay in strawberry fruits, especially when combined with Tween 20 (Lattanzio et al., 1996).
Electrochemical Energy Storage : 4-ABA-modified glassy carbon electrodes, which can be related to 4-Amino-3,5-dimethoxybenzoic acid, are used to fabricate polyoxometalates-consisting monolayer and multilayer films, offering potential in electrochemical energy storage and conversion (Liu et al., 2000).
Electrochemical Immunosenors : An electrochemical immunosensor based on Au nanoparticles-poly 4-aminobenzoic acid supported graphene effectively detects aflatoxin B1 in vegetable oil samples, showing good linear range, selectivity, and stability (Shi et al., 2020).
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound .
properties
IUPAC Name |
4-amino-3,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDQOCGPVJLBKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496907 | |
Record name | 4-Amino-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dimethoxybenzoic acid | |
CAS RN |
123039-72-5 | |
Record name | 4-Amino-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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